Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Naftazone is a quinone-semicarbazone drug that has been analyzed colorimetrically or by HPLC-UV .
Methods of Application: A spectrofluorimetric method for naftazone assay was introduced through reduction-elicited fluorogenic derivatization . The reduction of its quinone-semicarbazone moiety to the corresponding quinol-semicarbazide derivative was done by potassium borohydride as a reduction probe . The fluorescence of the reduced naftazone was measured in 2-propanol at λ emission of 350 nm after excitation at λ ecxitation of 295 nm .
Results or Outcomes: The relative fluorescence intensity was linearly correlated to the drug concentration (r = 0.9995) from 10.0 to 500 ng/mL with high sensitivity, where the lower detection limit was 2.9 ng/mL . The method was effectively applied for naftazone tablets quality control with a mean %recovery of 100.3 ± 1.5 .
Specific Scientific Field: Spectroscopy
Summary of the Application: The spectroscopic characteristics of the haemostatic drug naftazone (NFZ) as well as its metal complexing ability were investigated spectrophotometrically .
Methods of Application: The first method was based on measurement of the absorbance of the drug in NaOH (2 × 10 −3 M) at 494 nm . The second method was based on complex formation between NFZ and different metal ions including Cu 2+, Ni 2+, Co 2+ and Zn 2+ in borate buffer .
Results or Outcomes: The absorbances of the formed complexes were measured at 512, 506, 498 and 502 nm for Cu 2+, Ni 2+, Co 2+ and Zn 2+, respectively . Beer’s law was obeyed within the concentration ranges of 2.0–14.0, 2.0–10.0, 2.0–14.0 and 2.0–19.0 μg mL −1 for Cu 2+, Ni 2+, Co 2+ and Zn 2+ complexes, respectively .
Specific Scientific Field: Fluorimetry
Summary of the Application: Sensitive determination of naftazone using carbon quantum dots nanoprobe .
Summary of the Application: The reaction of naftazone with potassium borohydride was kinetically monitored .
Methods of Application: The reaction of naftazone with potassium borohydride was studied . The reaction was found to follow pseudo-first-order kinetics .
Results or Outcomes: The reaction was found to have an activation energy of 43.8 kcal/mol .
Specific Scientific Field: Biological Chemistry
Summary of the Application: A new salting-out assisted liquid-liquid extraction (SALLE) method was developed for the extraction of naftazone from human serum .
Methods of Application: The SALLE method was used for the extraction of naftazone from human serum .
Results or Outcomes: The developed SALLE method showed excellent recovery for naftazone from human serum (92.3–106.5%) with good precision (RSD ≤ 6.8%) .
Specific Scientific Field: Biomedical Engineering
Summary of the Application: Sensitive determination of naftazone using carbon quantum dots nanoprobe by fluorimetry and smartphone-based techniques .
Naftazone is a naphthoquinone derivative characterized by its chemical formula and a molecular weight of approximately 215.21 g/mol. It is recognized for its therapeutic applications, particularly in the treatment of conditions such as varicose veins, hemorrhoids, and superficial thrombophlebitis . Structurally, Naftazone features a naphthalene moiety, which consists of two fused benzene rings, contributing to its unique properties as an organic compound within the class of naphthalenes .
Naftazone exhibits notable biological activities, primarily through its anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators such as histamine and serotonin from mast cells, thereby reducing inflammation . Furthermore, it has been found to significantly lower portal pressure in animal models with portal vein stenosis and cirrhosis, indicating potential benefits in managing conditions related to increased vascular pressure .
The synthesis of Naftazone typically involves the following methods:
Naftazone is primarily used in medical applications for treating:
Studies have indicated that Naftazone interacts with various biological targets. Its ability to inhibit mast cell degranulation suggests potential interactions with receptors involved in allergic responses and inflammation. Additionally, its complexation with metals may alter its pharmacokinetic properties, influencing absorption and distribution within the body .
Naftazone shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Quinones | Aromatic compounds | Antimicrobial agents | Broad-spectrum activity against bacteria |
Naphthazarine | Naphthalene derivative | Anti-inflammatory | More potent than Naftazone in some assays |
Phenylbutazone | Pyrazolone derivative | Anti-inflammatory | Stronger analgesic effects |
Dapsone | Sulfone derivative | Antimicrobial | Primarily used in leprosy treatment |
Naftazone's uniqueness lies in its specific application for venous disorders and its distinct mechanism of action as an anti-inflammatory agent compared to these similar compounds.